molecular formula C13H14N2O5 B6663022 1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid

1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid

Cat. No.: B6663022
M. Wt: 278.26 g/mol
InChI Key: QYPZWRFDONCGEP-UHFFFAOYSA-N
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Description

1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and an amide linkage to a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid typically involves multiple steps:

    Preparation of 3-(3-Nitrophenyl)propanoic acid: This can be synthesized by nitration of phenylpropanoic acid using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the amide: The 3-(3-Nitrophenyl)propanoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is subsequently reacted with cyclopropane-1-carboxamide in the presence of a base such as triethylamine to form the desired amide linkage.

    Cyclopropanation: The final step involves the cyclopropanation of the amide using a suitable cyclopropanation reagent like diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH₄).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

    Amino derivative: From the reduction of the nitro group.

    Alcohol derivative: From the reduction of the carboxylic acid group.

    Substituted derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid: Similar structure but with a nitro group in the para position.

    1-[3-(3-Nitrophenyl)propanoylamino]cyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.

Uniqueness

1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a nitrophenyl group, which confer distinct chemical and biological properties. The strain in the cyclopropane ring can influence the reactivity of the compound, making it a valuable intermediate in synthetic chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[3-(3-nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-11(14-13(6-7-13)12(17)18)5-4-9-2-1-3-10(8-9)15(19)20/h1-3,8H,4-7H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPZWRFDONCGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)CCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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